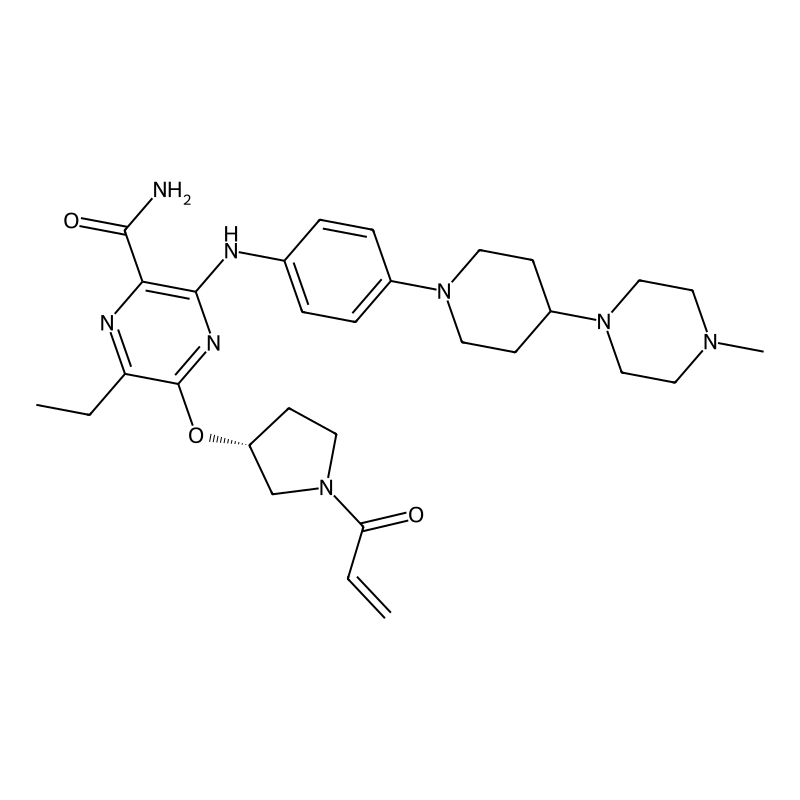

Naquotinib

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Naquotinib is an orally available, irreversible, third-generation, mutant-selective, epidermal growth factor receptor (EGFR) inhibitor, with potential antineoplastic activity. Upon oral administration, ASP8273 covalently binds to and inhibits the activity of mutant forms of EGFR, including the T790M EGFR mutant, thereby preventing EGFR-mediated signaling. This may both induce cell death and inhibit tumor growth in EGFR-overexpressing tumor cells. EGFR, a receptor tyrosine kinase mutated in many tumor cell types, plays a key role in tumor cell proliferation and tumor vascularization. ASP8273 preferentially inhibits mutated forms of EGFR including T790M, a secondarily acquired resistance mutation, and may have therapeutic benefits in tumors with T790M-mediated resistance when compared to other EGFR tyrosine kinase inhibitors. As this agent is selective towards mutant forms of EGFR, its toxicity profile may be reduced as compared to non-selective EGFR inhibitors which also inhibit wild-type EGFR.

NAQUOTINIB is a small molecule drug with a maximum clinical trial phase of III (across all indications) and has 3 investigational indications.

a third-generation EGFR tyrosine kinase inhibitor (TKI) for the treatment of non-small cell lung cancer (NSCLC) in patients with EGFR mutations

See also: Naquotinib Mesylate (active moiety of).

Molecular Profile and Preclinical Characteristics of Naquotinib

References

- 1. This compound(ASP8273) | EGFR inhibitor | Mechanism [selleckchem.com]

- 2. Mutant-Selective Irreversible EGFR Inhibitor, this compound ... [pubmed.ncbi.nlm.nih.gov]

- 3. This compound exerts antitumor activity in activated B-cell-like ... [sciencedirect.com]

- 4. Third-generation epidermal growth factor receptor tyrosine kinase inhibitors for the treatment of non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. MET or NRAS amplification is an acquired resistance mechanism to the third-generation EGFR inhibitor this compound | Scientific Reports [nature.com]

- 6. ASP8273 tolerability and antitumor activity in tyrosine ... [pubmed.ncbi.nlm.nih.gov]

- 7. This compound - an overview | ScienceDirect Topics [sciencedirect.com]

Naquotinib pharmacokinetics and metabolism

Pharmacokinetic Parameters of Nilotinib

The table below summarizes the fundamental pharmacokinetic characteristics of nilotinib established in clinical studies [1] [2] [3].

| Parameter | Value / Description |

|---|---|

| Absorption (Tmax) | Approximately 3 hours post-dose [1] [2] |

| Elimination Half-life (T½) | Approximately 17 hours [1] (also reported as 15 hours [3]) |

| Primary Metabolic Enzymes | Hepatic Cytochrome P450 CYP3A4 [2] |

| Food Effect (High-fat meal) | Increases bioavailability (AUC) by up to 82% [2] |

| Route of Elimination | Primarily via feces [2] |

| Protein Binding | Not fully quantified in sources |

| Volume of Distribution | Not fully quantified in sources |

Metabolism and Elimination Pathways

Nilotinib undergoes extensive hepatic metabolism, primarily through oxidation and hydroxylation via the CYP3A4 enzyme [1] [2]. As a result, its exposure is highly susceptible to interactions with other drugs that induce or inhibit this pathway.

- CYP3A4 Inhibitors (e.g., Ketoconazole): Significantly increase nilotinib plasma concentration [2].

- CYP3A4 Inducers (e.g., Rifampicin): Significantly decrease nilotinib plasma concentration [2].

Furthermore, nilotinib itself acts as a competitive inhibitor of several enzymes [2], which can affect the pharmacokinetics of co-administered drugs. The following diagram illustrates its key metabolic and inhibitory interactions:

Nilotinib's metabolic pathway and enzyme inhibition profile.

Key Drug-Drug and Food-Drug Interactions

The table below details critical interactions that necessitate dosage adjustments or avoidance [2] [4] [3].

| Interacting Agent / Condition | Effect on Nilotinib Exposure | Clinical Recommendation |

|---|---|---|

| Strong CYP3A4 Inhibitors (e.g., Ketoconazole) | Significantly Increased | Avoid co-administration. If necessary, reduce nilotinib dose [4]. |

| Strong CYP3A4 Inducers (e.g., Rifampicin) | Significantly Decreased | Avoid co-administration. Use alternatives [2]. |

| Grapefruit / Grapefruit Juice | Increased | Avoid (inhibits CYP3A4) [3]. |

| St. John's Wort | Decreased | Avoid (induces CYP3A4) [3]. |

| High-Fat Meal | Increased (AUC ↑ 82%) | Administer on an empty stomach (at least 1 hr before, 2 hrs after food) [4] [3]. |

| Drugs that prolong QT interval | Additive risk of QT prolongation | Avoid concurrent use due to increased risk of sudden death [4]. |

Experimental Protocols for Key Assays

Here are the methodologies used in cited research to investigate nilotinib's pharmacokinetics and metabolic effects.

Oral Glucose Tolerance Test (OGTT) for Metabolic Effects

This protocol was used to investigate nilotinib's impact on glucose metabolism [5].

- Patient Preparation: Patients without pre-existing diabetes were tested after an overnight fast.

- Procedure: Baseline blood samples were taken, followed by administration of a 75g glucose load. Blood samples were then collected at fasting, 1-hour, and 2-hour time points.

- Measured Analytes: Plasma glucose, insulin, C-peptide, and incretins (GLP-1, GIP).

- Data Analysis: Insulin sensitivity and β-cell function were calculated using established models (HOMA2-IR, HOMA2-%S, ISI0,120, HOMA2-%B). The study concluded that nilotinib induces global insulin resistance and compensatory hyperinsulinemia [5].

In Vitro Kinase Assay for Target Specificity

A high-throughput screen identified nilotinib as a potent and selective p38β inhibitor [6].

- Compound Library: 1,443 FDA-approved drugs were screened.

- Assay Method: An in vitro kinase assay measured the inhibition of phosphorylated p38β.

- Key Metric: The Half-Maximal Inhibitory Concentration (IC50) was determined for nilotinib against all four p38 kinase isoforms (α, β, γ, δ).

- Finding: Nilotinib demonstrated high potency for p38β (IC50 = 0.014 µM) with ~25-fold selectivity over p38α [6].

Trough Concentration (Ctrough) Monitoring

- Procedure: Blood samples are collected immediately before the next scheduled dose to measure the plasma concentration at steady state (trough level).

- Application: Used to correlate drug exposure with efficacy and safety outcomes, such as the positive correlation between nilotinib Ctrough and the occurrence of all-grade total bilirubin elevations [5] [2].

Relationship Between Exposure and Response

Understanding the PK/PD relationships of nilotinib is crucial for its safe and effective use.

- Efficacy: No significant correlation was found between nilotinib exposure (at standard doses of 300-400 mg twice daily) and the rate of Major Molecular Response (MMR) at 12 months, likely due to the narrow dose range investigated [2].

- Safety:

- A positive correlation exists between steady-state trough concentrations (Ctrough) and the occurrence of all-grade total bilirubin elevations [2].

- A correlation has been observed between nilotinib exposure and an increase in the QTc interval (Fridericia correction), underlining the need for ECG monitoring [2].

Conclusion for Drug Development

Nilotinib presents a predictable pharmacokinetic profile but is marked by significant food effects and a high potential for drug-drug interactions mediated by CYP3A4. Its off-target inhibitory activity on other kinases (like p38β) and metabolic enzymes explains both its expanding investigational applications and some of its adverse effect profile, including metabolic syndrome and QTc prolongation.

References

- 1. Pharmacokinetics and pharmacodynamics of nilotinib in ... [pubmed.ncbi.nlm.nih.gov]

- 2. Clinical Pharmacokinetic and Pharmacodynamic Overview of Nilotinib... [pubmed.ncbi.nlm.nih.gov]

- 3. Nilotinib: Uses, Interactions, Mechanism of Action [go.drugbank.com]

- 4. Nilotinib Monograph for Professionals - Drugs.com [drugs.com]

- 5. Mechanism of impaired glucose metabolism during nilotinib ... [pmc.ncbi.nlm.nih.gov]

- 6. Repurposing Nilotinib as a Selective P38? Inhibitor in ... [scientificarchives.com]

Preclinical Profile of Naquotinib in NSCLC

| Aspect | Preclinical Findings |

|---|---|

| Drug Class | Third-generation, irreversible EGFR TKI [1] [2] |

| Primary Target | Mutant EGFR (sensitizing mutations & T790M) [3] [4] |

| Key Mechanism | Covalently binds to C797 residue in the EGFR ATP-binding pocket [1] |

| Efficacy vs. T790M | Potent activity against EGFR with L858R/T790M and exon 19 del/T790M mutations [3] |

| Comparison to Osimertinib | More potent than osimertinib for L858R+T790M; comparable for exon 19 del/T790M [3] |

| Activity in Exon 20 Ins | Showed efficacy and a wide therapeutic window in EGFR exon 20 insertion mutants [3] |

| Acquired Resistance | Identified mechanisms: MET amplification, NRAS amplification [4] |

| Overcoming Resistance | NRAS-amplified resistant cells responded to Naquotinib + MEK inhibitor combination [4] |

Detailed Experimental Findings & Methodologies

The following section expands on the key findings and the experimental approaches used in these preclinical studies.

Pharmacological & Structural Characterization

- Study Aim: To evaluate the efficacy of this compound against a panel of clinically relevant EGFR mutations, including exon 20 insertion mutations [3].

- Key Methods: In vitro cell-based assays and structural modeling of EGFR mutants [3].

- Key Findings:

- This compound's efficacy in cells with L858R, exon 19 deletion, and exon 19 deletion+T790M was comparable to osimertinib [3].

- It was more potent than osimertinib specifically against the L858R+T790M double mutation [3].

- The drug and its analogues showed activity against certain EGFR exon 20 insertion mutations, a known resistant variant, with a wide therapeutic window [3].

- Structural modeling provided insights into the mechanism of activation and sensitivity of different exon 20 insertion mutants [3].

Acquired Resistance Mechanisms

- Study Aim: To investigate the mechanisms of acquired resistance to this compound and explore strategies to overcome it [4].

- Key Methods: Establishment of multiple This compound-resistant cell lines from various parental lines (TKI-naïve, gefitinib-resistant, afatinib-resistant). Analysis involved RNA kinome sequencing, qPCR, FISH, and immunoblotting [4].

- Key Findings:

- No universal gene alteration was found across all resistant lines, indicating heterogeneity in resistance [4].

- NRAS amplification was identified as one key resistance mechanism in a line derived from gefitinib-resistant cells [4].

- MET amplification was also identified in resistant cells [5].

- The combination of This compound with a MEK inhibitor (e.g., selumetinib, trametinib) showed a potent inhibitory effect on resistant cells with NRAS amplification. This combination was also effective in an osimertinib-resistant model [4].

The relationship between these core resistance mechanisms and the proposed combination therapy can be visualized as follows:

Identified resistance mechanisms to this compound and a proposed strategy to overcome NRAS-driven resistance.

Implications for Research and Development

The preclinical data suggests that this compound was a potent third-generation EGFR TKI with a unique profile compared to osimertinib, particularly against specific mutations. The research into its resistance mechanisms provides valuable insights that are applicable beyond this specific compound:

- Understanding Class-Wide Resistance: Studies on NRAS and MET amplification as resistance mechanisms to this compound contribute to the broader understanding of how tumors evade third-generation EGFR inhibitors [5] [4].

- Rational Combination Therapies: The demonstration that a MEK inhibitor combination can overcome NRAS-mediated resistance offers a viable therapeutic strategy that could be tested in other contexts of EGFR TKI resistance [4].

References

- 1. : Uses, Interactions, Mechanism of Action | DrugBank Online this compound [go.drugbank.com]

- 2. The advance of the third‑generation EGFR‑TKI in ... [spandidos-publications.com]

- 3. Pharmacological and Structural Characterizations of ... [pubmed.ncbi.nlm.nih.gov]

- 4. MET or NRAS amplification is an acquired resistance ... [nature.com]

- 5. Frontiers | Preclinical Models for Acquired Resistance to... [frontiersin.org]

Naquotinib BTK inhibition diffuse large B-cell lymphoma

BTK Inhibitors in DLBCL: From Established to Emerging

The table below summarizes key BTK inhibitors, highlighting that none of the profiled compounds are named "Naquotinib."

| Inhibitor Name | Type | Relevance to DLBCL | Key Characteristics & Notes |

|---|---|---|---|

| Ibrutinib | Covalent (1st gen) | Approved for other B-cell malignancies; activity in ABC-DLBCL subsets [1]. | First-in-class; associated with off-target effects (e.g., on EGFR, ITK) [2]. |

| Acalabrutinib | Covalent (2nd gen) | Approved for other B-cell malignancies [1]. | More selective than ibrutinib; improved safety profile [1]. |

| Zanubrutinib | Covalent (2nd gen) | Approved for other B-cell malignancies [1]. | Designed for high selectivity; decreased off-target effects [1]. |

| TL-895 | Covalent (2nd gen) | Preclinical efficacy in in vivo DLBCL models (including ABC and GCB subtypes) [2]. | Highly selective; potent anti-tumor activity in a subset of PDX models [2]. |

| Pirtobrutinib | Non-covalent (3rd gen) | Active in R/R CLL and MCL [1]. | Reversible binding; active against C481-mutant BTK [1]. |

| Nemtabrutinib | Non-covalent (3rd gen) | Under investigation in B-cell malignancies [3]. | Reversible inhibitor; shows broader kinome activity, including MAPK pathway [3]. |

Experimental Protocols in BTK Inhibitor Profiling

The following methodologies, derived from studies on characterized BTK inhibitors, provide a framework for profiling a new compound's activity.

Biochemical Profiling for Potency and Selectivity

- BTK Kinase Assay: Inhibitor potency (IC50) is typically measured using full-length recombinant BTK enzyme. The assay uses an ATP concentration at the KM level and a peptide substrate. The conversion of substrate to product is measured via a mobility shift assay (e.g., Caliper LabChip system) after a 90-minute incubation, from which IC50 curves are generated [2].

- Selectivity Profiling: To assess off-target effects, inhibitors are screened against large kinase panels (e.g., 270 kinases). The percentage of remaining kinase activity is measured at a fixed concentration of the inhibitor (e.g., 1 µM). IC50 values are then determined for kinases showing high sensitivity (<20% residual activity) [2] [3].

Cellular and Functional Assays

- Cell Viability Assays: A panel of DLBCL cell lines (including ABC and GCB subtypes) and other B-cell malignancy lines are treated with a serial dilution of the inhibitor for 72 hours. Cell viability is quantified by measuring intracellular ATP levels using luminescence-based assays (e.g., CellTiter-Glo or ATPlite) [2] [3].

- Mechanism of Action (MoA) Validation:

- BTK Phosphorylation: Cells like Ramos Burkitt's lymphoma are pre-treated with the inhibitor and then stimulated to activate the BCR (e.g., with anti-human IgM). Phosphorylation of BTK (at Y223 or Y551) is analyzed from cell lysates using capillary-based Western systems like the ProteinSimple Wes [2].

- Pathway Analysis: Western immunoblotting is used to monitor the downstream effects of BTK inhibition on key signaling pathways, such as the suppression of phosphorylated AKT and ERK1/2 [4].

BTK Signaling and Inhibitor Profiling Workflow

The diagram below illustrates the B-cell receptor (BCR) signaling pathway and the experimental workflow for profiling a BTK inhibitor.

BCR signaling pathway and key profiling stages for BTK inhibitors.

Guidance for Your Research on "this compound"

Given the absence of data on "this compound," you may find these steps helpful:

- Verify the Compound Name: The name "this compound" is not present in the current scientific literature I accessed. It is possible the name is experimental, outdated, or spelled differently. Cross-referencing with pharmaceutical company pipelines or patent databases may be necessary.

- Focus on Established Models: The experimental protocols and efficacy data from other BTK inhibitors provide a strong foundation. Evaluating any new compound against the same benchmarks (e.g., in ABC-DLBCL cell lines or PDX models) would allow for direct comparison with the field [2].

- Explore Broader Kinase Activity: As seen with nemtabrutinib, profiling a compound across a wide kinome can reveal unexpected activities and potential new applications, especially in cancers driven by alternative pathways like MAPK [3].

References

- 1. BTK Inhibitors: Past, Present, and Future - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Preclinical evidence for the effective use of TL-895, a ... [nature.com]

- 3. Combined cellular and biochemical profiling of Bruton's ... [frontiersin.org]

- 4. A preclinical study demonstrating the efficacy of nilotinib in ... [pmc.ncbi.nlm.nih.gov]

Naquotinib irreversible covalent inhibitor

Compound Profile and Mechanism of Action

Naquotinib (ASP8273) is an orally available, irreversible, mutant-selective epidermal growth factor receptor (EGFR) inhibitor with potential antineoplastic activity [1] [2] [3]. Its core mechanism involves covalently binding to the kinase domain of mutant EGFR, leading to prolonged inhibition [3].

- Molecular Formula: C30H42N8O3 [1] [4]

- Molecular Weight: 562.71 g/mol [1] [4]

- CAS Number: 1448232-80-1 [1] [4] [3]

The diagram below illustrates the primary mechanism of action of this compound and a key resistance pathway.

This compound mechanism and NRAS-mediated resistance.

Biological Activity and Key Data

In Vitro Efficacy

This compound potently inhibits the growth of NSCLC cell lines harboring various EGFR mutations [1] [3].

| Cell Line | EGFR Mutation(s) | IC50 (nM) |

|---|---|---|

| PC-9 (del ex19) [1] | Exon 19 deletion | 8-33 |

| HCC827 (del ex19) [1] | Exon 19 deletion | 8-33 |

| NCI-H1975 [1] | L858R/T790M | 8-33 |

| PC-9ER [1] | Exon 19 del/T790M | 8-33 |

| NCI-H1650 [1] | Exon 19 deletion | 70 |

| A431 [1] [3] | Wild-Type | >1000 |

This compound selectively inhibits phosphorylation of EGFR and its downstream signaling pathways (ERK and Akt) starting at 10 nM in mutant EGFR-driven cells like HCC827 and NCI-H1975, but requires much higher concentrations (1000 nM) in wild-type EGFR models like A431 [1] [3].

In Vivo Efficacy

In mouse xenograft models, oral administration of this compound induces dose-dependent tumor regression [1] [3].

| Model | EGFR Mutation(s) | Key In Vivo Finding |

|---|---|---|

| NCI-H1975 [1] [3] | L858R/T790M | Complete tumor regression after 14-day treatment; 50% of mice maintained complete regression for >85 days post-treatment. |

| HCC827 [1] [3] | Exon 19 deletion | Tumor regression at 10, 30, and 100 mg/kg without affecting body weight. |

| PC-9 [1] [3] | Exon 19 deletion | Tumor regression. |

| A431 [3] | Wild-Type | No significant tumor growth inhibition at 10 and 30 mg/kg. |

Experimental Protocols

In Vitro Growth Inhibition Assay (MTT Assay) [5]

This protocol measures the concentration at which this compound inhibits cell growth by 50% (IC50).

- Cell Seeding: Plate cells onto 96-well plates at a density of 2,000–3,000 cells per well.

- Drug Exposure: Continuously expose cells to a dilution series of this compound for 96 hours.

- Viability Measurement: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent. Metabolically active cells convert MTT to purple formazan crystals.

- Analysis: Dissolve crystals and measure absorbance. The IC50 value is calculated from the dose-response curve.

Immunoblotting (Western Blot) for Target Engagement [5]

This protocol confirms inhibition of EGFR signaling pathways.

- Cell Lysis: Harvest and lyse cells in RIPA buffer (containing 1% Triton X-100, 0.1% SDS, protease, and phosphatase inhibitors).

- Electrophoresis: Separate proteins by molecular weight using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

- Transfer: Transfer proteins from the gel to a membrane.

- Antibody Incubation:

- Incubate membrane with primary antibodies (e.g., phospho-EGFR, total EGFR, phospho-ERK, total ERK, phospho-Akt, total Akt).

- Incubate with horseradish peroxidase (HRP)-conjugated secondary antibodies.

- Detection: Use enhanced chemiluminescence (ECL) reagents and imaging to detect specific protein bands.

Research Implications and Resistance Mechanisms

This compound demonstrates activity against AXL overexpression, a potential bypass resistance mechanism to other EGFR-TKIs [2]. Unlike erlotinib and osimertinib, this compound directly inhibited AXL phosphorylation and showed antitumor activity in AXL-overexpressing models [2].

Research into resistance mechanisms revealed that NRAS amplification can drive resistance to this compound [5]. The combination of a MEK inhibitor (e.g., selumetinib, trametinib) with this compound produced a highly beneficial effect in these resistant models, and was also effective against some osimertinib-resistant cells [5]. The following workflow outlines the strategy to overcome this resistance.

Experimental strategy to overcome NRAS-mediated resistance.

For Further Information

While the search results did not yield a dedicated whitepaper, the most current and detailed experimental data can be found in the peer-reviewed research article [2] and the study on resistance mechanisms [5]. Additional technical specifications are available from chemical suppliers [1] [4] [3].

References

- 1. free base | epidermal growth factor receptor... | InvivoChem this compound [invivochem.com]

- 2. Mutant-Selective Irreversible EGFR Inhibitor, this compound ... [pubmed.ncbi.nlm.nih.gov]

- 3. This compound(ASP8273) | EGFR inhibitor | Mechanism [selleckchem.com]

- 4. | EGFR | TargetMol this compound [targetmol.com]

- 5. MET or NRAS amplification is an acquired resistance ... [pmc.ncbi.nlm.nih.gov]

Naquotinib clinical trial phase 1 results

Phase 1 Clinical Trial Data Summary

Table 1: Study Design and Patient Demographics [1]

| Aspect | Details |

|---|---|

| ClinicalTrials.gov Identifier | NCT02113813 |

| Study Design | Multicohort, phase I dose escalation |

| Patient Population | NSCLC with disease progression after prior EGFR TKI therapy |

| Cohorts | Dose escalation (n=36), response-expansion (n=36), RP2D (n=19), food-effect (n=19) |

| Doses Tested | 25 mg to 500 mg, once daily |

| Primary Endpoints | Safety and tolerability |

| Secondary Endpoints | Determine Recommended Phase 2 Dose (RP2D), pharmacokinetic profile, preliminary antitumor activity |

Table 2: Key Efficacy Results [1]

| Outcome Measure | Result in EGFR T790M+ Patients (n=88) |

|---|---|

| Objective Response Rate (ORR) | 30.7% (27/88 patients) |

| 95% Confidence Interval for ORR | 19.5% - 44.5% |

| Median Progression-Free Survival (mPFS) | 6.8 months |

| 95% Confidence Interval for mPFS | 5.5 - 10.1 months |

Table 3: Safety and Tolerability Profile [1]

| Category | Findings |

|---|---|

| Most Common Treatment-Emergent Adverse Events (AEs) | Diarrhea, nausea, fatigue, constipation, vomiting, hyponatremia |

| Recommended Phase 2 Dose (RP2D) | 300 mg, once daily |

Experimental Protocol and Methodology

The Phase I, dose-escalation study was designed to evaluate the safety, tolerability, and pharmacokinetics of oral ASP8273 in patients with EGFR-mutant non-small cell lung cancer (NSCLC) [1].

- Patient Population: The trial enrolled 110 adults with histologically confirmed, locally advanced or metastatic NSCLC who had progressed after prior EGFR tyrosine kinase inhibitor (TKI) therapy. Most patients were required to have tumors with the acquired EGFR T790M mutation, except for the initial dose-escalation cohort [1].

- Dosing and Administration: ASP8273 was administered orally once daily. The study featured a dose-escalation phase (25-500 mg) to determine the maximum tolerated dose and the recommended phase 2 dose (RP2D). This was followed by expansion cohorts where patients received the RP2D of 300 mg [1].

- Pharmacokinetic Analysis: Plasma concentrations of ASP8273 were measured to analyze its pharmacokinetic profile, including how the body absorbs, distributes, metabolizes, and excretes the drug [1].

- Biomarker Analysis (Exploratory Endpoint): The study investigated the use of circulating free DNA (cfDNA) from blood samples as a biomarker. Researchers monitored the levels of EGFR activating mutations and the T790M mutation in cfDNA throughout the treatment cycle [1].

Mechanisms of Action and Resistance

Naquotinib was developed as a third-generation EGFR tyrosine kinase inhibitor (TKI). Its primary mechanism is the irreversible inhibition of mutant EGFR, including both the original activating mutations (like exon 19 deletions) and the acquired T790M resistance mutation, while sparing the wild-type EGFR to reduce side effects [2] [1].

Research into resistance mechanisms has revealed that, similar to other EGFR TKIs, tumors can develop resistance to this compound. One identified pathway involves the activation of alternative signaling cascades that bypass the inhibited EGFR. The following diagram illustrates the key signaling pathway targeted by this compound and a major identified resistance mechanism.

Diagram 1: this compound inhibits mutant EGFR signaling, but NRAS amplification can reactivate the pathway, a resistance potentially overcome by adding a MEK inhibitor [3].

Preclinical studies established that NRAS or MET amplification can serve as an acquired resistance mechanism to this compound [3]. The diagram shows how NRAS amplification reactivates the downstream MAPK signaling pathway (RAF-MEK-ERK), bypassing the blocked EGFR. This finding suggests a potential combination strategy: using a MEK inhibitor alongside this compound to overcome this specific form of resistance [3].

Research Context and Status

- Discontinued Development: Despite promising phase 1 and 2 results, the clinical development of this compound was discontinued, and the drug was never approved for commercial use [4].

- Later-Stage Trial: A subsequent Phase 3 clinical trial (NCT02588261) was initiated but ultimately terminated, likely due to the overall discontinuation of the development program [4].

- Formulation Study: A later Phase 1 study (NCT03082300) compared the bioequivalence of tablet versus capsule formulations of ASP8273 in patients with NSCLC. This study was also terminated, consistent with the drug's discontinued status [5].

The data from the this compound phase 1 trial contributed to the broader understanding of third-generation EGFR inhibitors. While this compound itself did not reach the market, its research helped illuminate resistance mechanisms that remain relevant for other drugs in this class, such as Osimertinib [2] [3].

References

- 1. A Phase I, Dose Escalation Study of Oral ASP8273 in Patients ... [pubmed.ncbi.nlm.nih.gov]

- 2. Advanced approaches of developing targeted covalent drugs [pmc.ncbi.nlm.nih.gov]

- 3. MET or NRAS amplification is an acquired resistance ... [nature.com]

- 4. This compound - Drug Targets, Indications, Patents [synapse.patsnap.com]

- 5. Clinical Trial: NCT03082300 [mycancergenome.org]

Clinical Development Termination and Preclinical Resistance Mechanisms

The following table summarizes the available information on Naquotinib's clinical termination and the resistance mechanisms identified in preclinical studies.

| Aspect | Details |

|---|---|

| Developer | Astellas Pharma Inc. (Japan) [1] [2] |

| SOLAR Trial Outcome | Clinical development discontinued in May 2017 [2]. |

| Stated Reasons for Termination | "General efficacy and high incidence of adverse reactions" in the SOLAR trial [2]. A meta-analysis noted worse survival outcomes and higher incidence of grade 3-5 adverse events (AEs) for this compound compared to first-generation TKIs [3]. |

| Key Preclinical Resistance Mechanisms | MET amplification and NRAS amplification identified as acquired resistance mechanisms in established cell lines [1]. |

| Proposed Preclinical Strategy | Combination therapy of MEK inhibitors with this compound showed a highly beneficial effect in resistant cells with NRAS amplification [1]. |

Summary of Key Preclinical Experiments

The methodology from the key study investigating resistance to this compound is summarized below [1].

| Experimental Component | Detailed Methodology |

|---|

| Cell Lines Establishment | Multiple this compound-resistant cell lines were established from:

- EGFR-TKI-naïve cells (PC-9, HCC827)

- Gefitinib-resistant cells harboring EGFR T790M (RPC-9)

- Afatinib-resistant cells harboring EGFR T790M (PC-9/BRc1) | | Culture & Reagents | Cells were cultured in RPMI-1640 medium with 10% fetal bovine serum. This compound was provided by Astellas; other inhibitors (e.g., Gefitinib, Trametinib) were purchased from Selleck Chemicals. | | Growth Inhibition Assay | Measured using a modified MTT assay. Cells were plated on 96-well plates and continuously exposed to the drug for 96 hours to assess viability. | | Immunoblotting & RTK Array | Cells were lysed and proteins were separated by SDS-PAGE. Specific proteins (e.g., p-ERK, ERK, MET) were detected using antibodies. A Phospho-Receptor Tyrosine Kinase (RTK) Array Kit was used to analyze RTK activation. | | Gene Alteration Analysis | - qPCR: Used to determine MET and NRAS copy number gains.

- Targeted RNA Sequencing: Performed using a SureSelect RNA Human Kinome Kit targeting 612 genes.

- Direct Sequencing: Used to analyze EGFR and NRAS exons for mutations. | | RAS Activation Assay | Measured using the Ras-binding domain of Raf-1 to pull down active RAS (GTP-bound). Serum-starved cells were treated with this compound, and active RAS levels were analyzed. |

Signaling Pathway in this compound Resistance

The diagram below illustrates the key resistance mechanism and proposed combination therapy strategy identified in preclinical studies.

This model illustrates how NRAS or MET amplification reactivates the proliferation pathway despite EGFR inhibition, and how adding a MEK inhibitor can block this resistance.

Interpretation of Available Evidence

The search results indicate that while this compound's clinical development was halted due to efficacy and safety concerns in the SOLAR trial, preclinical research provided valuable insights. The discovery of NRAS/MET amplification-mediated resistance and the potential of MEK inhibitor combinations to overcome this resistance contributed to the understanding of third-generation EGFR-TKI resistance mechanisms [1]. These findings highlight the importance of developing strategies to target bypass signaling pathways in oncology drug development.

References

Quantitative Metabolic Stability Data of Naquotinib

The table below summarizes the key in vitro pharmacokinetic parameters for Naquotinib, as established in human liver microsome (HLM) models.

| Parameter | Value | Experimental Conditions |

|---|---|---|

| In vitro Half-life (t₁/₂) | 67.96 min | HLM incubation (1.0 mg/mL), NADPH (1.0 mM), pH 7.4, 37°C [1] |

| Intrinsic Clearance (CLᵢₙₜ) | 2.12 mL/min/kg | Calculated from in vitro t₁/₂ using the "well-stirred" liver model [1] |

| Metabolic Stability Classification | Moderate Extraction Ratio | Compared to other Tyrosine Kinase Inhibitors (TKIs); suggests moderate excretion rate, potentially lower risk of accumulation [1] |

For context, the intrinsic clearance and half-life of this compound place it in a more favorable metabolic stability profile compared to some other TKIs, such as Dacomitinib, which has a much longer half-life (157.5 min) and lower clearance, indicating a risk of bioaccumulation [2].

Detailed Experimental Protocol for Metabolic Stability Assessment

The primary data on this compound's metabolic stability was generated using a validated LC-MS/MS method. The following workflow outlines the key experimental procedures [1] [3]:

Experimental workflow for assessing this compound metabolic stability in HLMs.

Analytical Method Validation

The LC-MS/MS method used to generate the stability data was rigorously validated to ensure reliability for quantitative analysis [1]:

- Linearity: The assay was linear over a range of 5 to 500 ng/mL (r² ≥ 0.9999).

- Sensitivity: The limit of detection (LOD) and lower limit of quantification (LLOQ) were 0.78 ng/mL and 2.36 ng/mL, respectively.

- Precision and Accuracy: Intra-day and inter-day precision (RSD%) ranged from 0.99% to 2.58%, while accuracy was between -6.36% and 1.88%.

Metabolic Pathways and Bioactivation of this compound

Beyond intrinsic clearance, understanding the specific metabolic pathways is critical for a comprehensive safety assessment. Studies have identified that this compound undergoes Phase I metabolism, leading to both detoxification and the formation of reactive intermediates [3].

Identified Phase I metabolic pathways and bioactivation of this compound.

The formation of reactive metabolites is a proposed mechanism for the observed clinical toxicities, such as severe hyponatremia and diarrhea, which contributed to the discontinuation of its clinical development [3] [4].

Interpretation and Research Implications

For drug development professionals, these findings on this compound offer several key insights:

- Moderate Extraction Ratio: The moderate metabolic stability and clearance profile suggested a lower risk of drug accumulation compared to other TKIs like Dacomitinib, which is slowly cleared [1] [2].

- Safety Considerations: The identification of reactive metabolites (iminium ions and aldehydes) provides a rationale for the drug's toxicity. This underscores the importance of conducting thorough metabolite screening in early-stage development to de-risk candidate molecules [3].

- Structural Alerts: The cyclic tertiary amine rings (piperazine, pyrazine) and the acryloylpyrrolidine group in this compound's structure are potential bioactivation sites. Future drug design efforts could focus on mitigating these structural alerts to improve the safety profile of new derivatives [3].

Important Note on Clinical Status and Data Context

It is crucial to note that the development of this compound was terminated at the Phase 3 clinical trial stage (the SOLAR trial) due to efficacy and safety concerns, including a high incidence of grade 3 hyponatremia and diarrhea [4]. Consequently, the data presented here is primarily pre-clinical (in vitro), and its main value lies in informing basic research and the design of future drug candidates.

References

- 1. A simple liquid chromatography-tandem mass ... [pmc.ncbi.nlm.nih.gov]

- 2. Validated LC-MS/MS assay for quantification of the newly ... [journals.plos.org]

- 3. Reactive intermediates in this compound metabolism identified ... [pmc.ncbi.nlm.nih.gov]

- 4. This compound - an overview | ScienceDirect Topics [sciencedirect.com]

Available Data on Naquotinib Efficacy

The table below summarizes the key information I found regarding Naquotinib's activity:

| Context of Information | Relevant Mutation(s) | Reported Finding | Source / Model |

|---|---|---|---|

| General efficacy | EGFR "sensitive" mutations (Del19, L858R) and T790M | This compound is a third-generation EGFR-TKI that selectively and irreversibly inhibits common EGFR mutations and the resistant T790M mutation. [1] | Scientific review |

| Acquired resistance | MET amplification | A this compound-resistant cell line (PC-9/NaqR2) was found to have developed MET amplification, indicating a bypass resistance mechanism. [1] | In vitro cell line (PC-9) |

Experimental Models for Profiling EGFR Inhibitors

Although specific protocols for this compound were not detailed, the methodologies from the search results are highly standardized for evaluating EGFR-TKIs. The workflow below outlines the common experimental approach for determining IC50 values and resistance mechanisms:

Experimental workflow for profiling EGFR-TKIs like this compound.

The key experimental steps involve:

- Cell Models: Studies typically use two types of cell lines [2] [1]:

- Ba/F3 cells: An interleukin-3-dependent murine pro-B cell line engineered to exogenously express the human EGFR mutation of interest. This system allows for a clean, direct comparison of different mutations' effects on drug sensitivity.

- Human NSCLC cell lines: Models like PC-9 cells (harboring EGFR exon 19 deletion) provide a more physiologically relevant human cancer background.

- Viability Assays (IC50 Determination): The MTS assay is a common colorimetric method for measuring cell proliferation and viability. Cells are treated with a range of drug concentrations, and the IC50 (half-maximal inhibitory concentration) is calculated from the resulting dose-response curve [2].

- Mechanistic Confirmation: Immunoblotting (Western blotting) is used to confirm that the drug's effect is mediated through the intended pathway by analyzing the phosphorylation levels of EGFR and its key downstream signals (like AKT and ERK) [2].

- Resistance Studies: To model acquired resistance, parental cells are exposed to increasing concentrations of the TKI over months. Resistant clones are then isolated and analyzed for mechanisms such as secondary mutations (e.g., C797S) or gene amplification (e.g., MET) [1] [3].

References

LC-MS/MS Method for Naquotinib Quantification: Application Notes and Protocols

Introduction and Clinical Relevance

Naquotinib (ASP8273, NQT) is a novel third-generation epidermal growth factor receptor tyrosine kinase inhibitor (EGFR-TKI) developed to target EGFR-activating mutations (L858R) and the T790M resistance mutation in Non-Small Cell Lung Cancer (NSCLC). Preclinical studies have demonstrated that this compound may be more effective than osimertinib against the EGFR L858R plus T790M mutation and exhibits activity against models with AXL overexpression, another potential resistance mechanism to earlier generation EGFR-TKIs [1]. The development of a robust, sensitive, and accurate Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for quantifying this compound is crucial for supporting its development, enabling applications in metabolic stability assessment, pharmacokinetic studies, and future therapeutic drug monitoring (TDM) [2] [3]. The method described herein is the first published LC-MS/MS assay for this compound quantification [2].

Experimental Protocol

Materials and Reagents

- Analyte: this compound (purity ≥ 99.12%)

- Internal Standard (IS): Foretinib (FTB, purity ≥ 99.81%)

- Solvents: HPLC-grade acetonitrile (ACN), water

- Chemicals: Formic acid, ammonium formate

- Biological Matrix: Human Liver Microsomes (HLMs) or specific buffer for calibration standards

- Equipment: RRLC (Rapid Resolution Liquid Chromatography) system coupled to a triple quadrupole (QqQ) mass spectrometer equipped with an electrospray ionization (ESI) source [2] [3].

Sample Preparation Procedure

The sample preparation employs a simple protein precipitation technique [3].

- Spiking: Dilute the this compound working solution with a specific HLM matrix (40.00 μL in 1 mL of phosphate buffer, pH 7.4) to prepare calibration standards and quality control (QC) samples.

- Precipitation: Add 2 mL of ACN to each 1 mL of the standard or sample solution.

- Centrifugation: Vortex mix and centrifuge at 14,000 rpm for 12 minutes at 4°C.

- Filtration: Collect the supernatant and filter it using a 0.22 μm syringe filter.

- Internal Standard Addition: Add 50 μL of foretinib IS working solution (1 μg/mL in mobile phase) to 1 mL of the filtered supernatant.

- Analysis: Transfer the mixture to a 1.5 mL vial for LC-MS/MS injection. The recommended injection volume is 1 μL [3].

Instrumental Configuration and Chromatography

The following table summarizes the key instrumental parameters for the LC-MS/MS analysis of this compound.

Table 1: LC-MS/MS Instrumental Parameters for this compound Quantification

| Parameter Category | Specification |

|---|---|

| LC System | Agilent 1200 Series RRLC |

| Column | Agilent Eclipse Plus C18 (100 x 2.1 mm, 1.8 μm) |

| Column Temperature | 20 ± 2 °C |

| Mobile Phase | 45% ACN / 55% 10 mM Ammonium Formate (pH 4.2) |

| Elution Mode | Isocratic |

| Flow Rate | 0.2 mL/min |

| Injection Volume | 1 μL |

| Run Time | 4.0 minutes |

| Mass Spectrometer | Agilent 6410 QqQ |

| Ion Source | Electrospray Ionization (ESI), Positive Mode |

| Drying Gas (N₂) | 12 L/min, 60 psi |

| Source Temperature | 350 °C |

| Capillary Voltage | 4000 V |

| Data Acquisition | Multiple Reaction Monitoring (MRM) |

Mass Spectrometry - MRM Transitions

The MRM transitions, fragmentor voltages (FV), and collision energies (CE) for this compound and the internal standard are detailed below.

Table 2: Optimized MRM Parameters for Analytes

| Compound | MRM Transition (m/z) | Function | Fragmentor Voltage (V) | Collision Energy (eV) |

|---|---|---|---|---|

| This compound (NQT) | 563 → 463 | Quantifier | 125 | 22 |

| 563 → 323 | Qualifier | 130 | 18 | |

| Foretinib (IS) | 633 → 128 | IS Quantification | 145 | 20 |

- The mass spectrum segment from 1.2 to 2.7 min is dedicated to this compound MRM, and from 2.7 to 4.0 min for foretinib MRM. From 0.0 to 1.2 min, the flow is diverted to waste [3].

Method Validation Summary

The developed LC-MS/MS method was comprehensively validated according to standard scientific guidelines.

Table 3: Method Validation Parameters and Performance Data

| Validation Parameter | Result |

|---|---|

| Linearity Range | 5 - 500 ng/mL |

| Correlation Coefficient (r²) | ≥ 0.9999 |

| Limit of Detection (LOD) | 0.78 ng/mL |

| Limit of Quantification (LOQ) | 2.36 ng/mL |

| Intra-day Accuracy | -6.36% to 1.88% (Bias) |

| Intra-day Precision | 0.99% to 2.58% (RSD) |

| Inter-day Accuracy | -6.36% to 1.88% (Bias) |

| Inter-day Precision | 0.99% to 2.58% (RSD) |

| Extraction Recovery (NQT) | 98.61 ± 2.42% |

| Extraction Recovery (FTB-IS) | 98.7 ± 0.7% |

Application to Metabolic Stability Assessment

The validated method was successfully applied to investigate the metabolic stability of this compound in HLMs [2] [3].

- Procedure: A 1 μM solution of this compound was incubated with HLMs (1 mg microsomal protein/mL) in a phosphate buffer (pH 7.4) containing 3.3 mM MgCl₂. The reaction was initiated by adding NADPH (1 mM) and maintained at 37°C. Aliquots were taken at specific time intervals (0, 2.5, 5, 7.5, 10, 15, 20, 40, 50 min) and the reaction was terminated by adding 2 mL of ice-cold ACN. The samples were then processed as per the sample preparation protocol and analyzed [3] [4].

- Data Analysis: The natural logarithm of the remaining this compound concentration was plotted against time. The slope of the linear regression was used to calculate the in vitro half-life (t₁/₂). The intrinsic clearance (Clᵢₙₜ) was then calculated using the formula: Clᵢₙₜ = (0.693 / t₁/₂) × (Incubation Volume / Microsomal Protein) [2].

- Results: this compound showed an in vitro t₁/₂ of 67.96 minutes and an intrinsic clearance of 2.12 mL/min/kg in HLMs. These values classify this compound as a moderate extraction ratio drug, suggesting it is moderately excreted from the body compared to other related TKIs, which may imply a lower risk of drug accumulation [2] [3].

Visualized Workflows

EGFR-TKI Resistance Pathway and this compound Action

This diagram illustrates the clinical context of this compound's mechanism of action within the EGFR mutation landscape.

Experimental Workflow for LC-MS/MS Analysis of this compound

This flowchart outlines the end-to-end experimental procedure from sample preparation to data analysis.

Troubleshooting and Technical Notes

- Column Care: To maintain column performance and reproducible retention times, flush and store the C18 column as recommended by the manufacturer, using appropriate solvents.

- Signal Suppression: The use of MRM mode and protein precipitation with ACN effectively minimizes ion suppression from the HLM matrix. Consistently preparing and analyzing blank matrix samples is crucial to confirm the absence of interference.

- Carryover: No significant carryover was reported in the validated method. However, it is good practice to periodically inject blank mobile phase or matrix samples after analyzing high-concentration standards to monitor for potential carryover.

- Stability: The stability of this compound in the HLM matrix under various storage and handling conditions (e.g., autosampler, freeze-thaw) should be established as part of a complete validation protocol for specific study designs.

- Internal Standard: Foretinib was selected as the IS due to its structural similarity (another TKI), comparable extraction recovery, and elution time, leading to consistent and reliable normalization [3].

Conclusion

The detailed LC-MS/MS method provided is a validated, sensitive, and robust procedure for the accurate quantification of this compound in a human liver microsome matrix. Its successful application in metabolic stability studies provides critical insights into the pharmacokinetic profile of this compound, supporting its further development as a promising third-generation EGFR-TKI. The protocol is readily adaptable for other preclinical and clinical applications, such as pharmacokinetic studies and therapeutic drug monitoring.

References

- 1. Mutant-Selective Irreversible EGFR Inhibitor, this compound ... [pubmed.ncbi.nlm.nih.gov]

- 2. A simple liquid chromatography-tandem mass spectrometry method to... [pubs.rsc.org]

- 3. A simple liquid chromatography-tandem mass ... [pmc.ncbi.nlm.nih.gov]

- 4. Validated LC-MS/MS assay for quantification of the newly ... [pmc.ncbi.nlm.nih.gov]

Protein Precipitation Protocol for Naquotinib Extraction

References

- 1. A simple liquid chromatography-tandem mass spectrometry method to... [pubs.rsc.org]

- 2. A simple liquid chromatography-tandem mass ... [pmc.ncbi.nlm.nih.gov]

- 3. This compound (ASP8273) | EGFR Inhibitor [medchemexpress.com]

- 4. Reactive intermediates in this compound metabolism identified by ... [pubs.rsc.org]

Naquotinib human liver microsome stability

Introduction to Metabolic Stability

Hepatic metabolic stability is a critical parameter in drug discovery, directly influencing a compound's oral bioavailability and elimination rate. Approximately 60% of marketed drugs are cleared by hepatic metabolism, primarily mediated by cytochrome P450 (CYP) enzymes [1]. In vitro assessment using Human Liver Microsomes (HLM) is a standard high-throughput approach for estimating metabolic clearance and ranking compounds early in the discovery pipeline [2]. This application note outlines a validated protocol for evaluating the metabolic stability of drug candidates like Naquotinib, providing essential data for predicting in vivo performance.

Experimental Protocol

Materials and Reagents

- Human Liver Microsomes: Mixed-gender pool (e.g., Xenotech, Catalog: H0610) [2].

- Co-factor: NADPH Regenerating System (e.g., Gentest Solution A & B from Corning) [2].

- Test Compound: this compound (prepared as a 1 mM stock solution in a suitable solvent like DMSO or acetonitrile).

- Buffer: 100 mM Potassium Phosphate Buffer (pH 7.4).

- Internal Standard: A compound structurally similar to the analyte or a stable-isotope labeled version (e.g., Albendazole or other appropriate standard) [2] [3].

- Precipitation Solvent: Ice-cold acetonitrile.

Equipment

- Liquid Handling System: Automated robotic system (e.g., Tecan EVO 200) for high-throughput incubation [2].

- Incubation System: Thermostatically controlled heating block or water bath set at 37°C.

- Centrifuge: Capable of cooling to 4°C.

- LC-MS/MS System: UPLC or HPLC system coupled with a tandem mass spectrometer (e.g., Waters UPLC-TQD MS) [4] [3].

Procedure

The following workflow visualizes the complete experimental procedure:

Step 1: Preparation of Reaction Mixture Prepare the main incubation mixture on ice to contain 0.5 mg/mL HLM protein and 1 µM this compound in potassium phosphate buffer. A control incubation should also be prepared without the NADPH co-factor to account for any non-enzymatic degradation [2] [1].

Step 2: Initiation and Incubation Pre-incubate the reaction mixture for 5 minutes at 37°C. Initiate the metabolic reaction by adding the NADPH regenerating solution. This is defined as time zero (T=0) [1].

Step 3: Sampling and Reaction Termination At designated time points (e.g., 0, 5, 10, 15, 30, 45 minutes), withdraw a 10 µL aliquot from the incubation mixture and transfer it to a plate containing a pre-defined volume of ice-cold acetonitrile with internal standard. The organic solvent denatures the enzymes and stops the reaction [2].

Step 4: Sample Processing and Analysis Centrifuge the terminated samples at high speed (e.g., 3000 rpm for 20 minutes at 4°C) to precipitate proteins. Collect the supernatant and analyze using a validated LC-MS/MS method to quantify the remaining parent compound over time [2] [4].

Data Analysis and Key Parameters

Calculation of Metabolic Half-Life and Intrinsic Clearance

The disappearance of the parent compound is monitored. The natural logarithm of the percent remaining (relative to the T=0 peak area) is plotted against time. The gradient of the linear phase of this plot gives the elimination rate constant (k). The in vitro half-life (t₁/₂) and intrinsic clearance (CLint) are then calculated as follows [1]:

- Elimination Rate Constant: ( k = (-\text{gradient}) )

- In Vitro Half-Life: ( t_{1/2} , (\text{min}) = \frac{\ln(2)}{k} )

- Intrinsic Clearance: ( CL_{int} , (\mu\text{L/min/mg protein}) = \frac{V \times k}{\text{Protein}} ) Where V is the incubation volume in µL and Protein is the microsomal protein in the incubation in mg.

Classification of Metabolic Stability

Compounds are typically classified based on their in vitro half-life or intrinsic clearance. A common classification in research settings is:

For a more nuanced ranking, intrinsic clearance values can be categorized as low, medium, or high using scaling factors from the well-stirred liver model [1].

Expected Outcomes and Interpretation

Based on analogous studies with other kinase inhibitors, this compound's metabolic stability can be contextualized. The table below summarizes stability data for several approved drugs, providing a benchmark [4] [3] [5].

Table 1: Metabolic Stability Parameters of Selected Kinase Inhibitors in HLMs

| Drug Name | Therapeutic Target | In Vitro Half-life (t₁/₂, min) | Intrinsic Clearance (CLint) | Stability Classification |

|---|---|---|---|---|

| Capmatinib | MET inhibitor | 13.11 | 61.85 mL/min/kg | High Clearance [4] |

| Sapitinib | EGFR (pan-erbB) inhibitor | 21.07 | 38.48 mL/min/kg | Moderate Clearance [3] |

| Pemigatinib | FGFR 1/2/3 inhibitor | 27.29 | 25.40 µL/min/mg | Moderate Clearance [5] |

| This compound | EGFR inhibitor | To be experimentally determined | To be experimentally determined | To be classified |

A compound with a short half-life and high clearance, like Capmatinib, suggests rapid metabolism, which could lead to low in vivo bioavailability and a short duration of action [4]. Conversely, a longer half-life indicates better metabolic stability and a potentially longer dosing interval.

In Silico Modeling as a Complementary Tool

Given the resources required for experimental assays, in silico models are valuable for early-stage prioritization. Machine learning models, including Random Forest, XGBoost, and Graph Convolutional Neural Networks (GCNNs), have been developed to predict HLM stability directly from chemical structure [2]. For instance, the NCATS model, trained on over 7,000 compounds, public access to such models can accelerate candidate selection by providing rapid, cost-effective metabolic stability estimates [2].

Quality Control

- Positive Controls: Include control compounds with known high (e.g., buspirone) and low (e.g., antipyrine) clearance profiles in each assay run to verify microsomal enzyme activity [2] [1].

- Blank Controls: Run a control incubation without the test compound to identify any potential interfering peaks in the LC-MS/MS analysis [1].

References

- 1. Microsomal Stability | Cyprotex ADME-Tox Solutions [evotec.com]

- 2. Developing Robust Human Liver Microsomal Stability ... [pmc.ncbi.nlm.nih.gov]

- 3. In Silico and In Vitro Metabolic Stability Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A Rapid and Sensitive UPLC-MS/MS Method for ... [mdpi.com]

- 5. metabolic stability evaluation in human liver microsomes [pubs.rsc.org]

Comprehensive Protocol for Naquotinib Metabolic Stability Assessment: Analytical Methods and Clinical Applications

Introduction

Naquotinib (ASP8273) is a novel third-generation epidermal growth factor receptor tyrosine kinase inhibitor (EGFR-TKI) that has demonstrated significant potency against specific EGFR mutations, particularly the L858R plus T790M mutation found in non-small cell lung cancer (NSCLC). Compared to other EGFR-TKIs like osimertinib, this compound shows enhanced efficacy against certain resistance mutations while maintaining a favorable therapeutic window. Understanding the metabolic stability of this compound is crucial for predicting its in vivo pharmacokinetic behavior, including bioavailability, half-life, and potential for drug accumulation. The assessment of metabolic stability provides essential insights into the intrinsic clearance properties of this compound, enabling researchers to anticipate its metabolic fate in humans and identify potential drug-drug interactions that could impact therapeutic efficacy and safety profiles. This protocol outlines comprehensive methodologies for assessing this compound metabolic stability using liquid chromatography-tandem mass spectrometry (LC-MS/MS) approaches, which represent the first published analytical methods for this promising therapeutic agent [1].

The metabolic stability of this compound positions it as a moderate extraction ratio drug, suggesting it is moderately excreted from the human body compared to other related TKIs. This characteristic implies a lower risk of drug accumulation relative to other TKIs such as dacomitinib, potentially offering improved safety margins in clinical use. However, like many tyrosine kinase inhibitors, this compound undergoes complex metabolic pathways that can generate reactive intermediates capable of covalently modifying cellular macromolecules, potentially contributing to adverse effects. Therefore, a thorough understanding of its metabolic stability and bioactivation pathways is essential for comprehensive safety profiling during drug development [1] [2].

Analytical Method Development and Validation

LC-MS/MS Instrumentation and Parameters

The quantitative analysis of this compound requires sophisticated liquid chromatography-tandem mass spectrometry (LC-MS/MS) instrumentation to achieve the necessary sensitivity, specificity, and reproducibility. The following system configuration has been successfully validated for this compound quantification [1]:

Chromatography System: Agilent 1200 Rapid Resolution LC (RRLC) system operating under isocratic conditions with a mobile phase consisting of 45% acetonitrile and 55% 10 mM ammonium formate (pH 4.2). The flow rate is maintained at 0.2 mL/min with an injection volume of 1 μL.

Chromatographic Column: Agilent Eclipse Plus C18 column (100 mm × 2.1 mm internal diameter, 1.8 μm particle size) maintained at 20 ± 2°C.

Mass Spectrometry: Agilent 6410 triple quadrupole mass detector equipped with an electrospray ionization (ESI) source in positive mode. The source parameters include a drying gas temperature of 350°C, capillary voltage of 4000 V, and drying gas flow rate of 12 L/min.

Detection Settings: Multiple reaction monitoring (MRM) mode with transitions of m/z 563 → 463 and m/z 563 → 323 for this compound, and m/z 633 → 128 for foretinib (internal standard). The fragmentor voltage and collision energy are optimized for each transition.

Table 1: Optimized MRM Parameters for this compound and Internal Standard

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Fragmentor Voltage (V) | Collision Energy (eV) |

|---|---|---|---|---|

| This compound | 563 | 463 | 125 | 22 |

| This compound | 563 | 323 | 130 | 18 |

| Foretinib (IS) | 633 | 128 | 145 | 20 |

Method Validation Parameters

The developed LC-MS/MS method has undergone comprehensive validation according to regulatory standards to ensure reliability and reproducibility for this compound quantification in biological matrices. The validation encompassed key analytical performance parameters including linearity, sensitivity, precision, accuracy, and recovery. The method demonstrates excellent performance across all validation criteria, making it suitable for metabolic stability assessments and potential therapeutic drug monitoring applications [1].

Table 2: Method Validation Summary for this compound Quantification

| Validation Parameter | Result | Acceptance Criteria |

|---|---|---|

| Linearity Range | 5-500 ng/mL | r² ≥ 0.9999 |

| Limit of Detection (LOD) | 0.78 ng/mL | - |

| Limit of Quantification (LOQ) | 2.36 ng/mL | - |

| Intra-day Precision | 0.99-2.58% | RSD ≤15% |

| Intra-day Accuracy | -6.36 to 1.88% | ±15% of nominal |

| Inter-day Precision | ≤15% | RSD ≤15% |

| Inter-day Accuracy | ±15% of nominal | ±15% of nominal |

| Recovery (this compound) | 98.61 ± 2.42% | Consistent and reproducible |

| Recovery (Foretinib) | 98.7 ± 0.7% | Consistent and reproducible |

Sample Preparation Procedure

The sample preparation protocol employs a straightforward protein precipitation technique that provides excellent recovery rates for both this compound and the internal standard. The procedure consists of the following steps [1]:

Add Internal Standard: Transfer 50 μL of foretinib working solution (1 μg/mL in mobile phase) to the sample.

Protein Precipitation: Add 2 mL of ice-cold acetonitrile to 1 mL of standard solution, vortex mix for 30 seconds, and centrifuge at 14,000 rpm for 12 minutes at 4°C.

Sample Cleanup: Collect 1 mL of supernatant, filter through a 0.22 μm syringe filter, and transfer to LC vials for analysis.

Metabolic Stability Assessment

Incubation Conditions

The metabolic stability of this compound is evaluated using pooled human liver microsomes (HLMs), which provide a representative system for studying phase I metabolism. The incubation conditions are optimized to mimic physiological parameters while maintaining linear reaction kinetics [1] [2]:

Microsomal Protein Concentration: 1.0 mg/mL pooled HLMs (commercially available as M0567 from Sigma-Aldrich)

Buffer System: 50 mM phosphate buffer (pH 7.4) containing 3.3 mM MgCl₂

Incubation Parameters: 2 hours at 37°C in a shaking water bath

Reaction Initiation: Addition of 1.0 mM NADPH cofactor

Reaction Termination: Addition of 2 mL ice-cold acetonitrile (also serves as protein precipitant)

Metabolic Stability Calculations

The metabolic stability of this compound is characterized by calculating two fundamental parameters: in vitro half-life (t₁/₂) and intrinsic clearance (Cl int ). These parameters are derived from the depletion kinetics of this compound over time in the HLM incubation system [1].

The calculation methodology proceeds as follows:

Determine Pseudo-First Order Rate Constant (k): Plot the natural logarithm of this compound concentration remaining versus incubation time. The slope of the linear regression represents the elimination rate constant (k).

Calculate In Vitro Half-Life: Apply the standard half-life formula: t₁/₂ = 0.693 / k

Calculate Intrinsic Clearance: Use the following formula accounting for microsomal protein content: Cl int = (0.693 / t₁/₂) × (Incubation Volume / Microsomal Protein) × (45 mg microsomal protein/g liver) × (21 g liver/kg body weight)

Table 3: Metabolic Stability Parameters of this compound in Human Liver Microsomes

| Metabolic Stability Parameter | Value | Interpretation |

|---|---|---|

| In Vitro Half-Life (t₁/₂) | 67.96 minutes | Moderate turnover |

| Intrinsic Clearance (Cl int ) | 2.12 mL/min/kg | Moderate clearance |

| Extraction Ratio | Moderate | Comparable to other TKIs |

Data Analysis and Interpretation

Metabolic Stability Classification

Based on the calculated parameters, this compound is classified as a moderate extraction ratio drug, indicating it undergoes moderate hepatic clearance in humans. This classification suggests that this compound has a lower accumulation potential compared to some other tyrosine kinase inhibitors such as dacomitinib, potentially translating to a more favorable safety profile in clinical settings. The moderate clearance characteristics also imply that this compound may be susceptible to drug-drug interactions with strong inhibitors or inducers of CYP enzymes, particularly CYP3A4, which plays a significant role in the metabolism of many TKIs [1] [3].

The in vitro-in vivo extrapolation (IVIVE) of metabolic stability data enables prediction of human pharmacokinetic parameters, including hepatic clearance, bioavailability, and in vivo half-life. These predictions are invaluable for first-in-human dosing strategies and anticipating the potential impact of hepatic impairment on this compound pharmacokinetics [1].

Reactive Metabolite Screening

Beyond conventional metabolic stability assessment, this compound undergoes bioactivation to form reactive intermediates that may contribute to idiosyncratic adverse drug reactions. Screening for these reactive metabolites is an essential component of comprehensive metabolic characterization [2]:

Metabolite Identification: Incubate this compound (30 μM) with HLMs and NADPH for 2 hours at 37°C. Analyze metabolites using LC-MS/MS with product ion scanning.

Reactive Intermediate Trapping: Conduct parallel incubations with trapping agents including potassium cyanide (for iminium ions) and methoxyamine (for aldehydes).

Structural Elucidation: Characterize metabolite structures based on fragmentation patterns and comparison with the parent compound.

Research has identified eight phase I metabolites of this compound formed through N-demethylation, oxidation, hydroxylation, and reduction pathways. Additionally, three reactive electrophiles (two aldehydes and one iminium ion) have been detected using trapping studies, suggesting potential bioactivation pathways that may contribute to this compound's toxicity profile [2].

Experimental Workflow Visualization

The following diagram illustrates the comprehensive workflow for assessing this compound metabolic stability, from sample preparation through data interpretation:

Figure 1: Experimental workflow for this compound metabolic stability assessment using human liver microsomes and LC-MS/MS analysis

Clinical Relevance and Applications

Drug-Drug Interaction Considerations

The metabolic profile of this compound necessitates careful consideration of potential drug-drug interactions (DDIs) in clinical settings. As with many tyrosine kinase inhibitors, this compound may function as both a victim and perpetrator of pharmacokinetic interactions, particularly involving CYP3A4 metabolism. Clinical management strategies should include [4] [3]:

Comprehensive Medication Review: Regularly assess concomitant medications for potential interactions, particularly strong CYP3A4 inhibitors (e.g., ketoconazole, clarithromycin) and inducers (e.g., rifampicin, carbamazepine).

Therapeutic Drug Monitoring: Consider implementing TDM for this compound when used concomitantly with medications known to affect CYP3A4 activity.

Dose Adjustment Protocols: Develop evidence-based dose modification strategies for scenarios where interacting medications cannot be avoided.

Application to Therapeutic Drug Monitoring

The validated LC-MS/MS method for this compound quantification provides a robust foundation for therapeutic drug monitoring (TDM) in clinical practice. The high sensitivity and specificity of the method enable accurate quantification of this compound across therapeutically relevant concentrations, potentially supporting [1] [4]:

Exposure-Response Optimization: Individualizing this compound dosing based on pharmacokinetic-pharmacodynamic relationships.

Adherence Assessment: Objective verification of patient compliance with prescribed this compound regimens.

Toxicity Management: Identification of supratherapeutic concentrations in patients experiencing adverse effects.

Conclusion

This comprehensive protocol provides detailed methodologies for assessing the metabolic stability of this compound using LC-MS/MS-based approaches. The validated analytical method demonstrates exceptional performance across key validation parameters, enabling reliable quantification of this compound in biological matrices. The metabolic stability data classify this compound as a moderate extraction ratio drug with corresponding moderate intrinsic clearance, suggesting a lower accumulation potential compared to some other tyrosine kinase inhibitors.

The identification of reactive metabolites through trapping studies highlights the importance of comprehensive metabolic characterization beyond conventional stability assessment. These findings provide insights into potential bioactivation pathways that may contribute to this compound's toxicity profile. The experimental workflow and analytical strategies outlined in this protocol support robust characterization of this compound's metabolic fate, contributing to informed decision-making throughout drug development and clinical application.

As this compound progresses through clinical development, the principles and methodologies described in this protocol will facilitate appropriate clinical management strategies, including therapeutic drug monitoring and drug-drug interaction assessment, ultimately optimizing the safe and effective use of this promising targeted therapeutic agent in appropriate patient populations.

References

- 1. A simple liquid chromatography-tandem mass spectrometry method to... [pmc.ncbi.nlm.nih.gov]

- 2. Reactive intermediates in this compound metabolism identified ... [pmc.ncbi.nlm.nih.gov]

- 3. Inhibition and induction of CYP enzymes in humans [link.springer.com]

- 4. Clinical relevance and methodological approach for the ... [pmc.ncbi.nlm.nih.gov]

Introduction to Naquotinib (ASP8273) & Analytical Needs

Naquotinib (ASP8273, NQT) is a novel third-generation epidermal growth factor receptor tyrosine kinase inhibitor (EGFR-TKI). It demonstrates superior efficacy compared to osimertinib against the specific EGFR mutation L858R plus T790M, which is a common resistance mutation in Non-Small Cell Lung Cancer (NSCLC) [1].

For any drug in development, robust analytical methods are critical. A validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method is the first published technique for quantifying NQT. This method supports essential studies on its metabolic stability, which helps predict its behavior in the human body, including bioavailability and potential for accumulation [1]. The following sections detail the protocol and validation parameters for this specific LC-MS/MS method.

Experimental Protocol: LC-MS/MS Method for NQT

This section provides the detailed methodology for assaying NQT, from instrument setup to sample preparation.

Instrumentation and Chromatographic Conditions

The method uses a Rapid Resolution LC (RRLC) system coupled to a triple quadrupole mass spectrometer (MS/MS) with an electrospray ionization (ESI) source [1].

Key Configuration Details [1]:

- LC Column: Agilent Eclipse Plus C18 (100 mm x 2.1 mm, 1.8 µm).

- Mobile Phase: Isocratic elution with 45% acetonitrile and 55% 10 mM ammonium formate (pH 4.2).

- Flow Rate: 0.2 mL/min.

- Injection Volume: 1 µL.

- Run Time: 4.0 minutes.

- MS Detection: Positive ESI mode; Multiple Reaction Monitoring (MRM) for quantification.

- Internal Standard (IS): Foretinib (FTB).

The MRM transitions and optimized parameters are summarized in the table below.

| Compound | MRM Transition (m/z) | Fragmentor Voltage (V) | Collision Energy (eV) |

|---|---|---|---|

| This compound (NQT) | 563 → 463 | 125 | 22 |

| This compound (NQT) | 563 → 323 | 130 | 18 |

| Foretinib (IS) | 633 → 128 | 145 | 20 |

Sample Preparation Procedure

The protocol uses a simple protein precipitation technique for sample clean-up [1].

- Preparation of Stock Solutions:

- Prepare a primary stock solution of NQT at 2 mg/mL in DMSO.

- Perform serial dilutions with the mobile phase to create working solutions.

- Prepare a working internal standard solution of Foretinib (1 µg/mL) in the mobile phase.

- Preparation of Calibration Standards:

- Spike the appropriate working solution into a matrix of Human Liver Microsomes (HLM) in phosphate buffer to create a calibration curve ranging from 5 to 500 ng/mL.

- Protein Precipitation Extraction:

- To 1 mL of the standard or sample, add 2 mL of acetonitrile.

- Vortex mix and centrifuge at 14,000 rpm for 12 minutes at 4°C.

- Collect 1 mL of the supernatant, add 50 µL of the internal standard working solution, and filter through a 0.22 µm syringe filter.

- Transfer the filtrate to an LC vial for analysis.

The entire analytical workflow is visualized below.

Diagram 1: Workflow for the preparation and analysis of this compound samples using the LC-MS/MS method.

Method Validation Summary

The developed LC-MS/MS method was comprehensively validated according to standard bioanalytical guidelines. The key performance characteristics are summarized below [1].

| Validation Parameter | Result / Value |

|---|---|

| Linearity Range | 5 - 500 ng/mL |

| Correlation Coefficient (r²) | ≥ 0.9999 |

| Limit of Detection (LOD) | 0.78 ng/mL |

| Limit of Quantification (LOQ) | 2.36 ng/mL |

| Intra-day Precision (% RSD) | 0.99 - 2.58% |

| Intra-day Accuracy (%) | -6.36 to 1.88% |

| Inter-day Precision (% RSD) | 0.99 - 2.58% |

| Inter-day Accuracy (%) | -6.36 to 1.88% |

| Extraction Recovery (NQT) | 98.61 ± 2.42% |

| Extraction Recovery (IS) | 98.7 ± 0.7% |

Metabolic Stability Assessment Protocol

Metabolic stability studies are vital for predicting a drug's in vivo half-life and hepatic clearance. The protocol involves incubating the drug with liver microsomes and tracking its depletion over time [1] [2].

Experimental Procedure:

- Incubation:

- Prepare an incubation mixture containing Human Liver Microsomes (HLM), an NADPH-regenerating system, and magnesium chloride in phosphate buffer.

- Pre-incubate the mixture for 5 minutes at 37°C.

- Initiate the reaction by adding NQT.

- Continuously mix and maintain the temperature at 37°C.

- Sampling:

- At predetermined time intervals (e.g., 0, 5, 15, 30, 45, 60 minutes), withdraw a fixed volume of the incubation mixture.

- Termination and Analysis:

- Immediately transfer the aliquot to a tube containing an equal volume of ice-cold acetonitrile to stop the reaction.

- Follow the sample preparation procedure (protein precipitation) described in the main analytical protocol.

- Analyze the samples using the validated LC-MS/MS method to determine the remaining concentration of NQT at each time point.

Data Analysis and Key Outcomes:

The natural logarithm of the remaining NQT concentration is plotted against time. The slope of the linear regression of this plot is used to calculate the in vitro half-life (t₁/₂) and intrinsic clearance (Clᵢₙₜ) [1] [2].

- In vitro half-life (t₁/₂) = 0.693 / |k|, where k is the elimination rate constant (slope).

- Intrinsic Clearance (Clᵢₙₜ) is calculated using the well-stirred model: Clᵢₙₜ = (0.693 / t₁/₂) × (Incubation Volume / Microsomal Protein).

For NQT, the results were [1]:

- In vitro t₁/₂: 67.96 minutes

- Intrinsic Clearance (Clᵢₙₜ): 2.12 mL/min/kg

These values indicate that this compound is classified as a moderate extraction ratio drug, suggesting it is moderately excreted from the body. This implies a potentially lower risk of drug accumulation compared to some other TKIs with slower clearance profiles [1].

The conceptual process for assessing metabolic stability is shown in the following diagram.

Diagram 2: Key steps in the metabolic stability assessment of this compound.

Conclusion

The validated LC-MS/MS method described here is a robust, sensitive, and specific tool for the quantification of this compound. Its successful application in metabolic stability studies provides crucial insights into the drug's pharmacokinetic profile, characterizing it as a moderate extraction ratio compound. This foundational work supports further preclinical and clinical development of this compound, including pharmacokinetic studies and therapeutic drug monitoring.

References

Established Protocols for Naquotinib Efficacy Studies

Based on the literature, the general approach for evaluating Naquotinib in xenograft models involves establishing the tumor model in mice and then administering the drug. Key methodological details are summarized in the table below.

| Aspect | Protocol Description |

|---|---|

| Model Types | Cell-line-derived xenografts (CDX) and Patient-derived xenografts (PDX) in murine models [1]. |

| Dosing | Administered orally (per os) [1]. |

| Treatment Duration | Varies by study; one protocol involved a 14-day treatment period to observe tumor regression [1]. |

| Key Observations | Dose-dependent tumor regression; complete tumor regression observed in some models after 14 days; sustained regression post-treatment in 50% of mice over 85 days [1]. |

Methodology for Investigating Resistance Mechanisms

One study detailed methods for establishing and analyzing resistant cell lines, which can be used to generate resistant xenograft models. The table below outlines key experimental techniques used.

| Method | Application in this compound Research |

|---|---|

| Establishing Resistant Cell Lines | Generate this compound-resistant lines from parent cells (e.g., PC-9, HCC827) or from cells with prior resistance to other EGFR-TKIs [2]. |

| Growth Inhibition Assay (MTT Assay) | Measure cell viability and determine IC50 values after continuous drug exposure for 96 hours [2]. |

| Immunoblotting (Western Blot) | Analyze protein expression and phosphorylation status of key signaling nodes (e.g., EGFR, ERK, AKT, AXL) [2] [1]. |

| qPCR & FISH | Quantify gene copy number (e.g., NRAS amplification) and validate gene amplification [2]. |

| RNA Sequencing | Perform comprehensive kinome analysis to identify novel alterations in resistant cells [2]. |

Insights on this compound's Mechanism and Resistance

This compound is an irreversible, mutant-selective EGFR inhibitor. Preclinical studies show it inhibits EGFR with activating mutations (like exon 19 deletion) and the T790M resistance mutation, while sparing wild-type EGFR [1] [3]. It also demonstrated activity in models with AXL overexpression, a potential bypass pathway for resistance [1].

A key finding from resistance studies is that NRAS amplification can be a mechanism of acquired resistance to this compound. Research suggests this resistance may be overcome with combination therapy of this compound and a MEK inhibitor [2].

Important Considerations for Protocol Development

Please note the following limitations in the available data:

- Lack of Granular Detail: The published articles summarize findings but omit precise, repeatable protocol details such as exact dosing concentrations, full vehicle composition for drug formulation, and detailed mouse husbandry conditions.

- Dated Information: The most recent specific study on this compound in xenograft models was published in 2019, and its clinical development has been discontinued [2] [1] [3]. The methodologies are valid but may not reflect the latest technical advances.

- Consult Original Literature: For the most accurate experimental replication, you would need to consult the original research papers directly for any supplementary methodological information.

Experimental Workflow and Signaling Pathway